Ro 09-0680
Description
Ro 09-0680 is a bioactive compound isolated from Salvia miltiorrhiza (丹参), a traditional Chinese medicinal herb. Its mechanism involves direct interference with collagen-mediated signaling pathways, preventing thrombus formation without significantly affecting other coagulation factors .
Properties
CAS No. |
87112-49-0 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
8-methyl-2-propan-2-ylphenanthrene-3,4-dione |
InChI |
InChI=1S/C18H16O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h4-10H,1-3H3 |
InChI Key |
SLTQYODWMZBDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3)C(C)C |
Appearance |
Solid powder |
Other CAS No. |
87112-49-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 09-0680; Ro 09 0680; Ro-09-0680. |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Ro 09-0680 are not explicitly detailed in the available literature. it is typically synthesized through organic synthesis methods involving the appropriate starting materials and reagents . Industrial production methods would likely involve similar organic synthesis techniques, scaled up for larger production volumes.
Chemical Reactions Analysis
Ro 09-0680 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ro 09-0680 has been identified in traditional Chinese medicine formulations and has shown potential in various scientific research applications . It has been found to have neuroprotective effects by reducing apoptosis in Aβ 1-42-stimulated SH-SY5Y cells . Additionally, it has been shown to influence the complement and coagulation cascades pathway by affecting the target gene F7 . This compound is also being studied for its potential use in the treatment of hyperlipidemia .
Mechanism of Action
The exact mechanism of action for Ro 09-0680 is not explicitly stated in the sources. molecular docking results have shown that it has strong binding activity with PTGS2, which may be a potential target for the treatment of Alzheimer’s disease . It can also influence the complement and coagulation cascades pathway by affecting the target gene F7 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydrotanshinone I (DHTS)
- Source : Also derived from Salvia miltiorrhiza .
- Structural Similarity: Both compounds belong to the tanshinone family, sharing a diterpenoid quinone backbone.
- Functional Differences :
Xanthopurpurin
- Source : Isolated from Rubia akane (茜草) roots .
- Structural Similarity: Both are anthraquinone derivatives.
- Functional Differences: Xanthopurpurin inhibits platelet aggregation but with lower specificity compared to this compound .
Comparison with Functionally Similar Compounds
Danthron (Antrapurol)
- Source : Derived from rhubarb (Rheum palmatum) .
- Functional Similarity : Both compounds modulate metabolic pathways relevant to cardiovascular health.
- Mechanistic Differences :
Collagenase Inhibitors (e.g., Batimastat)
- Functional Similarity : Both target collagen-related pathways.
- Mechanistic Differences :
- Batimastat inhibits matrix metalloproteinases (MMPs) to prevent collagen degradation, whereas this compound blocks collagen’s interaction with platelet receptors .
- Batimastat is associated with adverse musculoskeletal effects, while this compound’s side-effect profile remains favorable in preclinical studies .
Data Tables
Table 1: Structural and Functional Comparison of this compound with Analogues
Research Findings and Clinical Relevance
- This compound vs. DHTS : Both compounds from Salvia miltiorrhiza show cardiovascular benefits, but this compound’s specificity for platelet aggregation makes it a safer candidate for thrombosis therapy .
- This compound vs. Xanthopurpurin : this compound exhibits 6.5-fold greater potency in platelet inhibition, attributed to its targeted interaction with collagen receptors .
- Interaction Network Analysis: this compound’s putative targets (e.g., GPVI, NF-κB) are central to inflammation and thrombosis pathways, with stronger node interactions than DHTS or Xanthopurpurin in network models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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